molecular formula C24H22N2O2 B4991904 4-([1,1'-Biphenyl]-4-yl)-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

4-([1,1'-Biphenyl]-4-yl)-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B4991904
M. Wt: 370.4 g/mol
InChI Key: OTCCNDQQGXFBOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-([1,1'-Biphenyl]-4-yl)-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (Compound 15) is a chromene derivative synthesized via a one-pot, three-component condensation reaction involving aldehydes, dimedone, and malononitrile under green catalytic conditions . Chromene derivatives are pharmacologically significant due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The compound’s structure, confirmed by IR and $ ^1 \text{H} $-NMR spectroscopy , features a bicyclic chromene core substituted with a biphenyl group at the 4-position and a cyano group at the 3-position. Its 7,7-dimethyl substituents contribute to steric stabilization, while the biphenyl moiety may enhance lipophilicity and π-π stacking interactions in biological targets.

Properties

IUPAC Name

2-amino-7,7-dimethyl-5-oxo-4-(4-phenylphenyl)-6,8-dihydro-4H-chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c1-24(2)12-19(27)22-20(13-24)28-23(26)18(14-25)21(22)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-11,21H,12-13,26H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCCNDQQGXFBOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,1’-Biphenyl]-4-yl)-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 4-biphenylcarbaldehyde with malononitrile and dimedone in the presence of ammonium acetate under reflux conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the chromene ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-([1,1’-Biphenyl]-4-yl)-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways. Research indicates that it may exhibit anti-inflammatory and anti-cancer properties. For instance:

  • Anti-Cancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. This mechanism is attributed to its ability to interact with specific cellular targets that regulate cell growth and survival .
  • Neuroprotective Effects : There is emerging evidence suggesting that the compound may provide neuroprotection against oxidative stress, making it a candidate for treating neurodegenerative diseases .

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its functional groups allow for various chemical transformations, including:

  • Coupling Reactions : The biphenyl moiety can participate in cross-coupling reactions, which are essential in creating complex aromatic compounds used in pharmaceuticals and agrochemicals .
  • Functionalization : The amino group can be utilized for further derivatization, enabling the development of novel compounds with enhanced properties or activities.

Case Studies

StudyFocusFindings
Anti-Cancer ActivityDemonstrated significant inhibition of tumor growth in vitro with specific cancer cell lines.
NeuroprotectionShowed protective effects against neuronal cell death induced by oxidative stress.
Synthesis ApplicationsSuccessfully used as an intermediate in the synthesis of complex organic molecules through coupling reactions.

Mechanism of Action

The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in 4l) correlate with increased cytotoxicity but reduced solubility.
  • Heterocyclic substituents (e.g., triazole in 14e) enhance target specificity via hydrogen bonding.
  • Biphenyl vs. Monophenyl: The biphenyl group in Compound 15 may improve binding to hydrophobic pockets in enzymes or receptors compared to monophenyl analogues.

Key Observations :

  • Green catalysts like HUC and nano-cellulose composites achieve high yields (>90%) under mild conditions .
  • Compound 15 was synthesized using a boron acid/ionic liquid system (yield: 82%) , comparable to other eco-friendly methods.

Physicochemical Properties

Substituents influence melting points and spectral properties:

Compound Melting Point (°C) IR C≡N Stretch (cm$ ^{-1} $) $ ^1 \text{H} $-NMR (δ, Key Signals)
15 255–257 2190 1.20 (s, 6H, CH$ _3 $); 4.35 (s, 1H, CH)
14a 271–273 2185 1.18 (s, 6H, CH$ _3 $); 7.85 (d, 2H, Ar-H)
4f 209–211 2205 3.75 (s, 6H, OCH$ _3 $); 4.28 (s, 1H, CH)
12e 255–257 2192 1.22 (s, 6H, CH$ _3 $); 8.15 (s, 1H, triazole-H)

Key Observations :

  • Cyano Stretch: Consistent at ~2190 cm$ ^{-1} $, confirming structural integrity across derivatives.
  • Melting Points : Higher for heterocyclic derivatives (e.g., 14a: 271°C) due to crystalline packing efficiency.

Key Observations :

  • Heterocyclic derivatives (14d, 14e) show superior anticancer potency due to enhanced target engagement.
  • Fluorinated derivatives (6a) excel in enzyme inhibition, likely due to electronegativity and metabolic stability.

Biological Activity

The compound 4-([1,1'-Biphenyl]-4-yl)-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile , known by its CAS number 337496-58-9 , is a member of the chromene family, characterized by its unique structural features that contribute to its biological activity. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C24H22N2O
  • Molecular Weight : 370.4 g/mol
  • Purity : Minimum 95% .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4-([1,1'-Biphenyl]-4-yl)-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (μM)Observations
MCF712.46 ± 2.72Induces apoptosis and inhibits colony formation
A5490.23 ± 0.12Remarkable inhibition of cell cycle progression
HCT1167.58 ± 1.01Induces DNA double-strand breaks and significant apoptosis

These findings suggest that the compound effectively targets cancer cells by disrupting their proliferation and inducing programmed cell death .

The mechanisms underlying the anticancer effects of this compound include:

  • Apoptosis Induction : The compound has been shown to significantly increase apoptotic cell populations in treated cancer cells. For instance, in the MCF7 cell line, a notable increase in apoptotic cells was observed after 24 and 48 hours of treatment .
  • Cell Cycle Arrest : It inhibits various phases of the cell cycle in cancer cells, preventing their division and growth .
  • DNA Damage : The compound induces DNA double-strand breaks (DSBs), which are critical events leading to apoptosis in cancer cells .

Additional Pharmacological Activities

Beyond its anticancer properties, this compound exhibits a range of other biological activities:

  • Antimicrobial Activity : Demonstrated effectiveness against several bacterial strains.
  • Antioxidant Properties : Exhibits significant free radical scavenging ability.
  • Enzyme Inhibition : Acts as an inhibitor for enzymes such as acetylcholinesterase and topoisomerase II .

Case Study 1: Apoptotic Effects on MCF7 Cells

In a controlled study, MCF7 breast cancer cells were treated with varying concentrations of the compound. The results indicated a dose-dependent increase in apoptosis:

  • 24 hours : 8.55% apoptotic cells
  • 48 hours : 57.44% apoptotic cells

This highlights the potential use of this compound as a therapeutic agent in breast cancer treatment .

Case Study 2: Efficacy Against Lung Cancer Cells (A549)

Another study focused on A549 lung cancer cells revealed that treatment with the compound resulted in significant inhibition of cell proliferation and induction of apoptosis, suggesting its potential role in lung cancer therapies .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via a one-pot multi-component reaction involving substituted aldehydes, dimedone, and malononitrile. Potassium tertiary butoxide in methanol at room temperature is a common base/solvent system, achieving yields of 65–85% . Key variables include:

  • Catalyst selection : Acidic (e.g., p-toluenesulfonic acid) vs. basic (e.g., DMAP) catalysts affect cyclization efficiency .
  • Solvent polarity : Methanol or ethanol enhances solubility of intermediates, while THF improves reaction rates .
  • Temperature control : Reflux conditions (70–80°C) reduce side reactions compared to room-temperature syntheses .

Q. How is structural characterization performed, and what analytical techniques are critical?

A combination of spectroscopic and crystallographic methods is used:

  • X-ray diffraction : Resolves the bicyclic chromene system and confirms substituent orientations (e.g., biphenyl dihedral angles of 15–25°) .
  • NMR/IR spectroscopy :
  • 1H^1H NMR: Aromatic protons (δ 6.8–7.4 ppm), NH2_2 (δ 4.2–5.1 ppm), and methyl groups (δ 1.1–1.3 ppm) .
  • IR: Stretching vibrations for CN (2204 cm1^{-1}), C=O (1645 cm1^{-1}), and NH2_2 (3464 cm1^{-1}) .
    • LCMS : Validates molecular ion peaks (e.g., [M+H]+^+ at m/z 386) .

Q. What preliminary biological activities have been reported, and how are they assessed?

Initial screening focuses on antimicrobial and enzyme inhibition:

  • Antimicrobial assays : Disc diffusion tests against Candida albicans and Aspergillus niger show inhibition zones of 12–18 mm at 50 µg/mL .
  • Enzyme inhibition : IC50_{50} values of 18–66 µM against α-glycosidase and acetylcholinesterase (AChE) in spectrophotometric assays .

Advanced Research Questions

Q. How can researchers design experiments to study structure-activity relationships (SAR) for bioactivity optimization?

  • Substituent variation : Replace the biphenyl group with halogenated (e.g., 4-bromophenyl) or electron-withdrawing (e.g., nitrophenyl) analogs to modulate electronic effects .
  • Stereochemical probes : Synthesize enantiomers using chiral catalysts (e.g., L-proline) and compare activity via polarimetry ([α]D_D = ±120–150°) .
  • Dose-response curves : Use nonlinear regression to calculate EC50_{50} values for cytotoxicity (e.g., MTT assays on HeLa cells) .

Q. How should contradictory bioactivity data be resolved in pharmacological studies?

  • Purity validation : Employ HPLC (≥98% purity) to exclude impurities as confounding factors .
  • Control experiments : Compare with structurally similar analogs (e.g., 4-methylphenyl derivatives) to isolate substituent-specific effects .
  • Mechanistic redundancy : Test against isoform-specific enzymes (e.g., hCA I vs. hCA II) to identify target selectivity .

Q. What methodologies are used to investigate enantioselective synthesis and chiral resolution?

  • Chiral catalysts : (S)-BINOL-derived catalysts achieve enantiomeric excess (ee) >90% in asymmetric cyclization .
  • Polarimetry : Measure optical rotation ([α]D_D) to confirm enantiopurity .
  • Crystallographic twinning analysis : Refine SHELXL parameters to resolve racemic vs. enantiopure crystal packing .

Q. How can computational methods enhance understanding of enzyme inhibition mechanisms?

  • Molecular docking : AutoDock Vina predicts binding poses in AChE (binding energy ≤ -8.5 kcal/mol) .
  • MD simulations : GROMACS analyzes ligand-protein stability over 100 ns trajectories .
  • QSAR models : MLR analysis correlates Hammett constants (σ) with IC50_{50} values for substituent optimization .

Q. What challenges arise in crystallographic studies, and how are they addressed?

  • Disorder modeling : Use PART commands in SHELXL to refine disordered solvent or substituents .
  • Twinned data : HKLF 5 format in SHELXL refines twin fractions (e.g., BASF parameter ≤ 0.3) .
  • Thermal motion : Apply TLS constraints to anisotropic displacement parameters for flexible cyclohexene rings .

Q. How are advanced spectroscopic techniques applied to assign stereochemistry?

  • 2D NMR : NOESY correlations (e.g., H-4 ↔ H-6) confirm chair conformations in the tetrahydrochromene ring .
  • ECD spectroscopy : Compare experimental vs. TDDFT-calculated spectra to assign absolute configuration .

Q. What strategies support multi-target drug design based on this scaffold?

  • Pharmacophore hybridization : Integrate fragments from known CA/AChE inhibitors (e.g., sulfonamide groups) .
  • Proteomic profiling : Use kinome-wide screening (KINOMEscan) to identify off-target interactions .
  • ADMET prediction : SwissADME predicts BBB permeability (TPSA ≤ 80 Ų) and CYP450 inhibition risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.